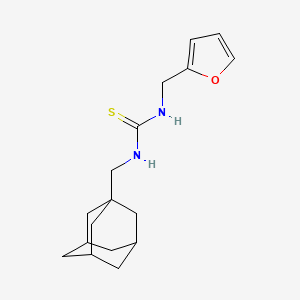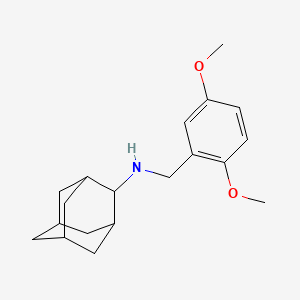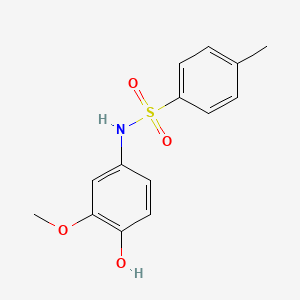
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-N'-(2-furylmethyl)thiourea, commonly known as AFTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AFTU belongs to the class of thiourea derivatives and has been shown to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of AFTU is not fully understood. However, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
AFTU has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. AFTU has been shown to possess antitumor and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
AFTU has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. AFTU has been extensively studied, and its properties and potential applications are well-known. AFTU has been shown to possess a range of biochemical and physiological effects, which makes it a versatile tool for scientific research.
However, AFTU also has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. AFTU has been shown to possess some toxic effects, which may limit its use in some experiments. AFTU may also have limited solubility in certain solvents, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of AFTU. One direction is to investigate its potential therapeutic applications in the treatment of viral infections, tumors, and fungal infections. Another direction is to investigate its mechanism of action in more detail, to better understand its biochemical and physiological effects. A third direction is to investigate its potential applications in drug delivery, as AFTU has been shown to possess some unique properties that may make it useful in this area. Finally, further studies are needed to investigate the safety and toxicity of AFTU, to determine its potential usefulness in clinical applications.
Synthesemethoden
AFTU can be synthesized by reacting 1-adamantylmethylamine with 2-furylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure AFTU.
Wissenschaftliche Forschungsanwendungen
AFTU has been extensively studied for its potential applications in scientific research. It has been shown to possess antiviral, antitumor, and antifungal activities. AFTU has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. AFTU has been used in various in vitro and in vivo experiments to investigate its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(1-adamantylmethyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c21-16(18-10-15-2-1-3-20-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYPWHHCLRBCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=S)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)

![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)


methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)

![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)

